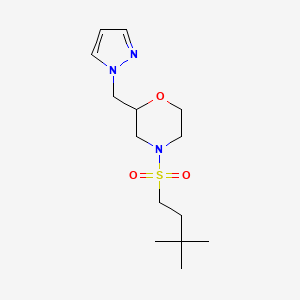![molecular formula C20H24N6O B6966565 [5-(dimethylamino)pyrazin-2-yl]-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6966565.png)
[5-(dimethylamino)pyrazin-2-yl]-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"[5-(dimethylamino)pyrazin-2-yl]-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone" is a unique compound synthesized for various applications in scientific research. It combines structural elements from pyrazine and benzimidazole cores, known for their significance in medicinal chemistry, offering broad-spectrum utility across multiple disciplines, from chemistry to medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of "[5-(dimethylamino)pyrazin-2-yl]-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone" typically starts with a base pyrazine structure, incorporating a dimethylamino group to enhance solubility and reactivity. Key steps include:
Alkylation of pyrazine with dimethylamine under controlled temperatures.
Introduction of the piperidine moiety, facilitated by coupling agents like EDCI in an anhydrous environment.
Condensation reactions, often mediated by Lewis acids, to form the benzimidazole linkage.
Industrial production follows similar pathways, with scalability adjustments such as continuous flow reactions for efficiency.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
This compound demonstrates versatility in:
Oxidation: Conversion to corresponding N-oxides using m-CPBA.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) to potentially yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions facilitated by halogenated reagents for further functionalization.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), H₂O₂.
Reduction: Hydrogen (H₂) with Pd/C or Raney nickel.
Substitution: Alkyl halides in the presence of a strong base like KOH or NaH.
Major Products Formed
The reactions can yield a range of products, including N-oxides, reduced amines, and various substituted derivatives, expanding its utility in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, this compound is utilized in the design of novel ligands, catalysts, and as a key intermediate in complex synthetic routes.
Biology
Its structural framework allows for the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine
Explored as a potential therapeutic agent, its components are investigated for antiviral, antibacterial, and anti-cancer properties.
Industry
Industrial applications include usage in specialty chemical manufacturing and as a building block in advanced material science.
Wirkmechanismus
Molecular Targets and Pathways
The compound targets various molecular pathways. In enzymatic reactions, its pyrazine core may interact with active sites, disrupting normal function. In medicinal applications, the benzimidazole moiety is known to bind to specific protein pockets, exerting inhibitory effects on target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[5-(methylamino)pyrazin-2-yl]-[3-(benzimidazol-2-yl)piperidin-1-yl]methanone
[5-(ethylamino)pyrazin-2-yl]-[3-(methylbenzimidazol-2-yl)piperidin-1-yl]methanone
Uniqueness
The dimethylamino and 6-methyl-benzimidazole substitutions confer unique physicochemical properties, enhancing solubility and target specificity compared to other similar compounds.
Eigenschaften
IUPAC Name |
[5-(dimethylamino)pyrazin-2-yl]-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-13-6-7-15-16(9-13)24-19(23-15)14-5-4-8-26(12-14)20(27)17-10-22-18(11-21-17)25(2)3/h6-7,9-11,14H,4-5,8,12H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOHTYLAMORGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCCN(C3)C(=O)C4=CN=C(C=N4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-acetamido-2-(trifluoromethyl)phenyl]-3-ethylpyridine-4-carboxamide](/img/structure/B6966484.png)
![3-[2-[2-(2-Chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]-5-methyl-1,2-oxazole-4-carbonitrile](/img/structure/B6966488.png)
![3-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-cyclopentylimidazolidine-2,4-dione](/img/structure/B6966491.png)
![N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6966497.png)

![5-[[4-(3,3-Dimethylbutylsulfonyl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B6966502.png)
![N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-pyridin-4-ylethanamine](/img/structure/B6966513.png)
![3-[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]phenol](/img/structure/B6966517.png)
![3-[4-[2-(2H-indazol-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6966535.png)
![[5-(Dimethylamino)pyrazin-2-yl]-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6966545.png)
![2-Butan-2-yloxy-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethanone](/img/structure/B6966558.png)
![3-cyclopentyl-8-methyl-N-[3-(triazol-1-yl)propyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B6966566.png)
![5-(dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]pyrazine-2-carboxamide](/img/structure/B6966578.png)
![[5-(Dimethylamino)pyrazin-2-yl]-[4-(2-methoxyethyl)-1,4-diazepan-1-yl]methanone](/img/structure/B6966587.png)
